molecular formula C16H14N2O5 B6407794 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95% CAS No. 1261915-09-6

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid, 95%

Cat. No. B6407794
CAS RN: 1261915-09-6
M. Wt: 314.29 g/mol
InChI Key: NKGVUZNAAZLTTE-UHFFFAOYSA-N
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Description

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid (also known as DMAPCNB) is a versatile organic compound that has been used in a variety of scientific research applications. It is a highly reactive compound with a wide range of applications in organic synthesis, as well as in biochemistry and physiology. DMAPCNB has a wide range of properties and has been used in a variety of studies, ranging from drug development to environmental studies.

Scientific Research Applications

DMAPCNB has been used in a variety of scientific research applications. It has been used in drug development studies, as it can be used to identify and synthesize new drugs. It has also been used in environmental studies, as it can be used to detect and measure the presence of certain compounds in the environment. Additionally, DMAPCNB has been used in biochemistry and physiology studies, as it can be used to study the structure and function of various proteins and enzymes.

Mechanism of Action

The mechanism of action of DMAPCNB is not completely understood. However, it is believed that the nitrobenzoic acid group of DMAPCNB is responsible for its reactivity. This group can react with a variety of other compounds, allowing it to be used in a variety of scientific research applications. Additionally, DMAPCNB has been shown to be a good nucleophile, which means that it can react with other molecules and form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMAPCNB are not fully understood. However, it has been shown to have some effects on certain proteins and enzymes. For example, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are compounds that play a role in inflammation. Additionally, DMAPCNB has been shown to inhibit the enzyme glycogen synthase kinase-3 (GSK-3). This enzyme is involved in the regulation of glucose metabolism.

Advantages and Limitations for Lab Experiments

DMAPCNB has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for a variety of synthetic reactions. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, DMAPCNB also has some limitations. It is a relatively expensive compound, which can limit its use in some experiments. Additionally, it can be toxic if not handled properly, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for DMAPCNB. One potential direction is in the development of new drugs. DMAPCNB has been shown to have some effects on certain proteins and enzymes, which could be used to develop new drugs. Additionally, DMAPCNB could be used to study the structure and function of proteins and enzymes, which could lead to a better understanding of their role in various biological processes. Finally, DMAPCNB could be used to develop new synthetic reactions, which could lead to the development of new compounds and materials.

Synthesis Methods

DMAPCNB is synthesized using a procedure known as the Williamson ether synthesis. In this method, a Grignard reagent reacts with an aromatic nitro compound in a solvent such as ethyl ether or THF. The reaction is usually carried out at room temperature, and the product is a nitrobenzoic acid. The nitrobenzoic acid can then be converted to DMAPCNB by reacting it with a dimethylaminocarbonyl group. This reaction is commonly carried out in aqueous solution, and the product is a pure sample of DMAPCNB.

properties

IUPAC Name

4-[3-(dimethylcarbamoyl)phenyl]-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-17(2)15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(9-11)18(22)23/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGVUZNAAZLTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691325
Record name 3'-(Dimethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrobenzoic acid

CAS RN

1261915-09-6
Record name 3'-(Dimethylcarbamoyl)-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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